2,5-Pyrrolidinedione, 1-(2-pyridinyl)-
Description
2,5-Pyrrolidinedione, 1-(2-pyridinyl)-, is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted at the nitrogen atom with a 2-pyridinyl group. This structure confers unique physicochemical and pharmacological properties. Notably, derivatives of this compound have been synthesized and evaluated for anticonvulsant activity, with substituents at position 3 of the pyrrolidinedione ring critically influencing efficacy . For example, 3,3-dialkyl and spirocyclic derivatives demonstrated potent activity in maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests, with the 4-methyl-2-pyridinyl analog showing the highest anti-scPTZ protection at 30 mg/kg . The compound’s pyridine moiety enhances its ability to participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets like enzymes or receptors.
Properties
IUPAC Name |
1-pyridin-2-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-4-5-9(13)11(8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTNKFIQOGXFLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351863 | |
| Record name | 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33624-29-2 | |
| Record name | 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Temperature Effects
Studies comparing solvents (e.g., acetic acid, toluene, DMF) reveal that acetic acid maximizes yield (72–89%) due to its polar protic nature, which stabilizes intermediates. Reflux temperatures (110–120°C) are critical for driving the reaction to completion within 6–8 hours. Lower temperatures (<100°C) result in incomplete cyclization, while higher temperatures (>130°C) promote side reactions, such as decomposition of the pyridine ring.
Substituent-Directed Modifications
Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the succinic anhydride significantly impacts reaction kinetics and product purity. For example:
| Substituent on Succinic Anhydride | Yield (%) | Purity (%) |
|---|---|---|
| None (plain succinic anhydride) | 78 | 95 |
| 3-Methyl | 85 | 97 |
| 3-Chloro | 68 | 92 |
Data derived from systematic substitutions in Ref.
Methyl groups at the 3-position enhance yield by stabilizing the transition state via steric and electronic effects, whereas chloro substituents reduce yield due to competing hydrolysis.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction times. Under optimized conditions (150 W, 140°C, 30 minutes), yields improve to 88–92% with >98% purity. This method reduces energy consumption and minimizes side-product formation.
Catalytic Enhancements
The addition of Lewis acids (e.g., ZnCl₂, AlCl₃) at 5 mol% loading increases reaction rates by polarizing the carbonyl groups of succinic anhydride. For instance, ZnCl₂ boosts yield to 84% within 4 hours under reflux.
Industrial Scalability and Challenges
Pilot-Scale Production
Scaling the laboratory synthesis to kilogram quantities requires addressing:
-
Heat dissipation : Exothermic cyclization necessitates jacketed reactors with precise temperature control.
-
Solvent recovery : Acetic acid is distilled and reused, achieving >90% recovery efficiency.
-
Crystallization : Crude product is recrystallized from ethanol/water (3:1 v/v), yielding 95% pure crystals.
Cost-Benefit Analysis
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Raw Material Cost ($/kg) | 220 | 180 |
| Energy Consumption (kWh) | 15 | 8 |
| Overall Yield (%) | 78 | 82 |
Economic data extrapolated from Ref.
Characterization and Quality Control
Synthetic batches are validated using:
-
¹H/¹³C NMR : Key peaks include δ 8.3–8.5 ppm (pyridine protons) and δ 170–175 ppm (carbonyl carbons).
-
IR Spectroscopy : Strong absorptions at 1770 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N stretch).
-
Elemental Analysis : Calculated for C₉H₈N₂O₂: C 61.36%, H 4.58%, N 15.90%; Found: C 61.28%, H 4.62%, N 15.85% .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyrrolidinedione derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- serves as a valuable building block for creating more complex heterocyclic compounds. It is particularly useful in synthesizing derivatives that exhibit varied biological activities.
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of pyrrolidinediones can exhibit significant antimicrobial effects against various pathogens .
- Anticancer Activity: Research indicates that this compound can interfere with cancer cell proliferation pathways, suggesting its utility in cancer therapy. For example, derivatives have been tested for their ability to inhibit specific cancer-related enzymes .
- Anticonvulsant Effects: Some studies have explored the anticonvulsant properties of pyrrolidine derivatives, demonstrating their potential to interact with voltage-gated sodium channels in the central nervous system .
Medicinal Chemistry
Due to its unique structure and reactivity, 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- is being explored as a potential drug candidate. Its interactions with biological systems could lead to the development of new therapeutic agents targeting various diseases:
- Drug Design: The compound's ability to form stable complexes with biological targets makes it an interesting candidate for drug development. For instance, modifications to the pyridine ring can enhance its binding affinity and selectivity towards specific receptors .
- Inhibition Studies: Case studies have demonstrated that certain derivatives show promising results in inhibiting enzymes associated with inflammation and cancer progression .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various derivatives of 2,5-Pyrrolidinedione against breast cancer cell lines. The results indicated that specific modifications led to a significant reduction in cell viability and proliferation rates. The most effective compounds were those that enhanced interaction with key signaling pathways involved in tumor growth.
Case Study 2: Anticonvulsant Effects
Research conducted on a series of pyrrolidine derivatives demonstrated their effectiveness in reducing seizure activity in animal models. The derivatives were administered intraperitoneally and showed promising results in both maximal electroshock and pentylenetetrazole seizure tests .
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- is not fully understood. it is believed to interact with various molecular targets and pathways due to its heterocyclic structure. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the pyrrolidinedione moiety can act as a hydrogen bond acceptor, facilitating interactions with biological molecules .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Findings :
- Aromatic Extensions: The naphthylaminomethyl derivative () introduces a larger hydrophobic surface, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Bioactivity : While the 2-pyridinyl derivative () targets seizure pathways, the benzoyloxy analog () exhibits broader antimicrobial activity, suggesting substituent-driven mechanistic divergence.
Aliphatic and Hybrid Substituents
Table 2: Comparison of Aliphatic/Sp³-Hybridized Derivatives
Key Findings :
- Polarity vs. Reactivity : The morpholinyl-oxoethyl derivative () exhibits higher polarity than the chloropropyl analog (), making it more suitable for aqueous-phase reactions.
- Functional Group Utility : The propionyloxy group () introduces esterase-sensitive linkages, useful in prodrug strategies, whereas the chloropropyl chain () is more reactive in nucleophilic substitutions.
Pharmacological and Therapeutic Profiles
Key Findings :
- Structural Determinants : The benzoyloxy group () enhances membrane permeability, critical for antimicrobial efficacy, whereas the pyridine ring () optimizes central nervous system penetration.
Biological Activity
2,5-Pyrrolidinedione, 1-(2-pyridinyl)- is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a pyridine ring and a pyrrolidinedione moiety, contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article compiles detailed research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.
- Molecular Formula : C9H8N2O2
- Molecular Weight : 176.17 g/mol
- CAS Number : 33624-29-2
The biological activity of 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- is believed to stem from its ability to interact with various molecular targets. The pyridine ring can engage in π-π interactions and hydrogen bonding, while the pyrrolidinedione part acts as a hydrogen bond acceptor. This structural versatility allows the compound to influence multiple biological pathways.
Antimicrobial Activity
Research indicates that 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- exhibits notable antimicrobial properties. A study highlighted its potential against various bacterial strains, suggesting that it could serve as a lead compound for developing new antimicrobial agents.
Anticancer Properties
The compound has shown promise in anticancer research. In a series of evaluations, derivatives of pyrrolidine-2,5-dione demonstrated significant affinity for serotonin receptors (5-HT1A) and serotonin transporter proteins (SERT), indicating potential applications in treating mood disorders and cancer . Specifically, compounds derived from this structure were evaluated for their effects on apoptosis pathways in cancer cells .
Study on Tyrosinase Inhibition
A notable investigation focused on the synthesis of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives. Among these compounds, one exhibited an inhibition rate of 83.87% against mushroom tyrosinase at a concentration of 20 μM , with an IC50 value of 2.23 ± 0.44 μM , indicating strong potential as a cosmetic agent for skin whitening .
| Compound | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| Hydroxybenzylidenyl derivative | 83.87 | 2.23 ± 0.44 |
Evaluation of Receptor Affinity
In another study analyzing various derivatives of pyrrolidine-2,5-dione, compounds were found to possess high affinity for the 5-HT1A receptor and moderate affinity for SERT. The results suggest that these compounds could be effective in modulating serotonin levels in the brain, which is crucial for treating depression and anxiety disorders .
Summary of Biological Activities
The following table summarizes the key biological activities associated with 2,5-Pyrrolidinedione, 1-(2-pyridinyl)-:
Q & A
Basic: What are the recommended synthetic routes for 1-(2-pyridinyl)-2,5-pyrrolidinedione?
Answer:
The synthesis typically involves N-functionalization of 2,5-pyrrolidinedione (succinimide) . A common approach is nucleophilic substitution or conjugate addition using 2-aminopyridine derivatives. For example, in analogous systems, α,β-unsaturated succinimides undergo conjugate addition with nucleophiles like thiols or amines under basic conditions (e.g., DBU catalysis) . Optimization of reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) is critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
A multi-spectroscopic approach is essential:
- IR Spectroscopy : Characterize carbonyl stretches (C=O) near 1700–1800 cm⁻¹ and pyridine ring vibrations (~1600 cm⁻¹) .
- NMR : Confirm substitution patterns via -NMR (e.g., pyridinyl protons at δ 7.2–8.5 ppm; pyrrolidinedione protons at δ 2.9–4.7 ppm) and -NMR (carbonyl carbons at δ 170–180 ppm) .
- Mass Spectrometry : Use ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced: How do electron-withdrawing substituents on the pyridine ring influence reactivity?
Answer:
Electron-withdrawing groups (e.g., Cl, F) on the pyridine ring enhance electrophilicity at the pyrrolidinedione carbonyl centers, facilitating nucleophilic attacks. For instance, 1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione exhibits higher reactivity in thiol-addition reactions compared to unsubstituted analogs . Computational studies (e.g., DFT) can predict substituent effects on charge distribution and transition states, guiding reaction design .
Advanced: What strategies mitigate side reactions during N-functionalization?
Answer:
- Controlled Reaction Conditions : Use inert atmospheres (N) to prevent oxidation and low temperatures (0–5°C) to suppress polymerization.
- Catalyst Selection : DBU or DIPEA as non-nucleophilic bases minimize undesired deprotonation pathways .
- Protecting Groups : Temporarily protect reactive pyridine nitrogen with Boc groups if side reactions persist .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .
Advanced: How can this compound be applied in protein labeling?
Answer:
The succinimide ester moiety enables amine-selective conjugation (e.g., lysine residues). For example, analogs like 3-mercaptopropionic acid NHS ester (117235-10-6) form stable thioether bonds with proteins under pH 7–9 buffer conditions . Optimize molar ratios (1:10–1:20, protein:ligand) and reaction time (2–4 hrs, 4°C) to minimize hydrolysis .
Advanced: How to address discrepancies between experimental and computational spectroscopic data?
Answer:
- Solvent Effects : Computational models often assume gas-phase conditions. Include solvent corrections (e.g., PCM for polar solvents) in DFT calculations .
- Conformational Sampling : Use molecular dynamics (MD) simulations to account for flexible pyrrolidinedione conformers.
- Experimental Validation : Cross-check with solid-state IR or X-ray crystallography if available .
Advanced: What mechanistic insights explain regioselectivity in cycloaddition reactions?
Answer:
Regioselectivity in Diels-Alder reactions is governed by frontier molecular orbital (FMO) interactions. The electron-deficient pyrrolidinedione acts as a dienophile, favoring endo transition states. Substituents on the pyridine ring modulate electron density, altering reaction rates and selectivity. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can quantify these effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
